molecular formula C13H12N2O3S2 B12916276 4-Pyrimidinecarboxylic acid, 5-((4-methoxyphenyl)thio)-2-(methylthio)- CAS No. 25818-48-8

4-Pyrimidinecarboxylic acid, 5-((4-methoxyphenyl)thio)-2-(methylthio)-

Cat. No.: B12916276
CAS No.: 25818-48-8
M. Wt: 308.4 g/mol
InChI Key: ZGTVERZVINWYAT-UHFFFAOYSA-N
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Description

4-Pyrimidinecarboxylic acid, 5-((4-methoxyphenyl)thio)-2-(methylthio)- is a complex organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pyrimidinecarboxylic acid, 5-((4-methoxyphenyl)thio)-2-(methylthio)- typically involves multi-step organic reactions

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, temperature control, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may convert certain functional groups to their corresponding reduced forms.

    Substitution: Various substitution reactions can introduce different substituents into the pyrimidine ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce new functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may inhibit or activate certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Pyrimidinecarboxylic acid derivatives with different substituents.
  • Compounds with similar thioether and methoxy functional groups.

Uniqueness

4-Pyrimidinecarboxylic acid, 5-((4-methoxyphenyl)thio)-2-(methylthio)- is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

CAS No.

25818-48-8

Molecular Formula

C13H12N2O3S2

Molecular Weight

308.4 g/mol

IUPAC Name

5-(4-methoxyphenyl)sulfanyl-2-methylsulfanylpyrimidine-4-carboxylic acid

InChI

InChI=1S/C13H12N2O3S2/c1-18-8-3-5-9(6-4-8)20-10-7-14-13(19-2)15-11(10)12(16)17/h3-7H,1-2H3,(H,16,17)

InChI Key

ZGTVERZVINWYAT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)SC2=CN=C(N=C2C(=O)O)SC

Origin of Product

United States

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